

Technical Support Center: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

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Compound of Interest

Compound Name: 1-(2-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1332413

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** (CAS No: 36817-47-7).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**?

A1: It is recommended to store **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** in a tightly sealed container in a dry and cool place.[1] For long-term storage, keep the container in a well-ventilated area.

Q2: What are the main hazards associated with **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** and what personal protective equipment (PPE) should be used?

A2: **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Appropriate PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Q3: What is the general solubility of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**?

A3: While specific quantitative solubility data for **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is not readily available, N-aryl maleimides, as a class of compounds, generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] They are expected to have lower solubility in non-polar organic solvents and are generally poorly soluble in aqueous media.[4] For quantitative solubility determination, an experimental protocol is provided in the "Experimental Protocols" section.

Q4: What are the common reactions that **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** can undergo?

A4: As an N-substituted maleimide, **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** is an excellent Michael acceptor and a dienophile. It readily participates in Michael addition reactions, particularly with thiols, and in Diels-Alder cycloaddition reactions.[5][6]

Quantitative Data Summary

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[2][7]
Molecular Weight	252.06 g/mol	[2][7]
Appearance	Solid	[2]
CAS Number	36817-47-7	[2][7]

Hazard and Safety Information

Hazard Statement	Description	Precautionary Statement
H302	Harmful if swallowed	P264, P270, P301+P312, P330, P501
H315	Causes skin irritation	P264, P280, P302+P352, P332+P313, P362
H319	Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
H335	May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

This table summarizes the main GHS hazard statements and precautionary statements. For a complete list, please refer to the safety data sheet (SDS).^[2]

Qualitative Solubility Data

Solvent	Predicted Solubility
Dimethylformamide (DMF)	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Dichloromethane (DCM)	Sparingly Soluble
Toluene	Slightly Soluble
Water	Insoluble

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

Objective: To determine the quantitative solubility of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** in a specific solvent.

Materials:

- **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**
- Selected solvent (e.g., DMF, DMSO, etc.)
- Analytical balance
- Vortex mixer
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

- Prepare a saturated solution by adding an excess amount of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** to a known volume of the solvent in a vial.
- Vortex the mixture vigorously for 2 minutes and then allow it to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
- Centrifuge the saturated solution to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the same solvent.
- Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.
- Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mg/mL.

Protocol 2: Michael Addition with a Thiol

Objective: To synthesize the Michael adduct of **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** with N-acetyl-L-cysteine.

Materials:

- **1-(2-bromophenyl)-1H-pyrrole-2,5-dione**

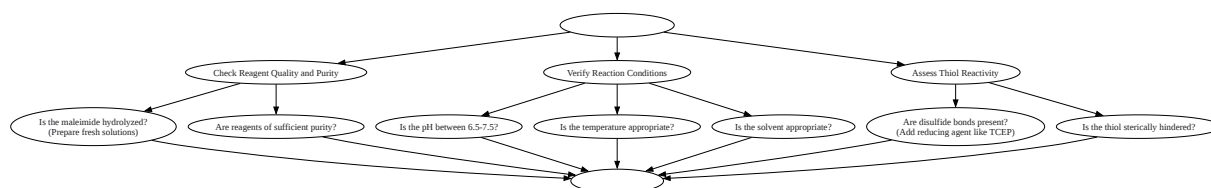
- N-acetyl-L-cysteine
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- 50 mM phosphate buffer (pH 7.4) with 20% acetonitrile
- Nitrogen gas
- 0.1 M HCl
- C18 silica for purification

Procedure:

- In a round-bottom flask, dissolve N-acetyl-L-cysteine (0.2 mmol) and TCEP·HCl (0.4 mmol, 2 equivalents) in 5 mL of the phosphate buffer/acetonitrile solution.[4]
- Degas the solution by bubbling nitrogen gas through it for 10 minutes.[4]
- Add **1-(2-bromophenyl)-1H-pyrrole-2,5-dione** (0.3 mmol, 1.5 equivalents) portion-wise to the solution while stirring.[4]
- Allow the reaction to proceed at room temperature for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Suspend the resulting residue in 5 mL of 0.1 M HCl and filter the precipitate.[4]
- Purify the crude product by flash chromatography on C18 silica to obtain the desired Michael adduct.[4]

Troubleshooting Guides

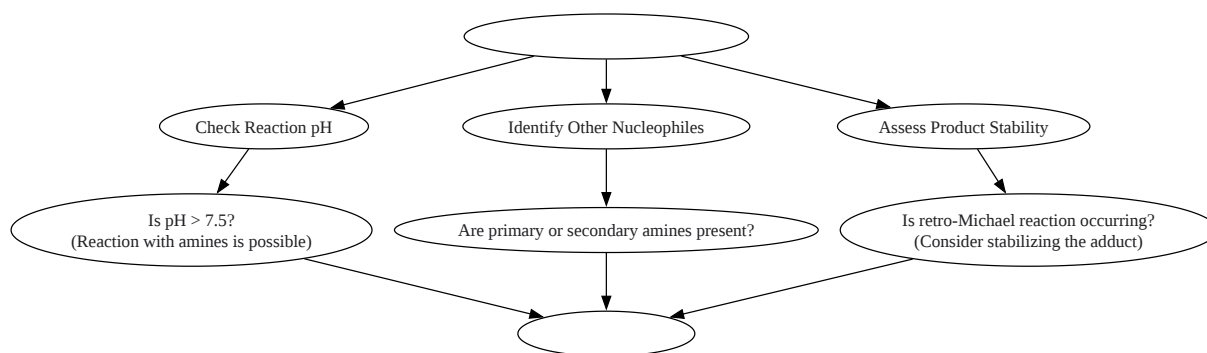
Issue 1: Low or No Reaction in Michael Addition



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Symptom	Possible Cause	Recommended Solution
Low or no product formation	Hydrolysis of the maleimide: The maleimide ring can open in aqueous solutions, especially at pH > 7.5, rendering it unreactive.	Prepare fresh solutions of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in an anhydrous organic solvent like DMSO or DMF immediately before use. [8]
Oxidized thiols: The thiol starting material may have formed disulfide bonds, which are not reactive towards maleimides.	Add a reducing agent like TCEP to the reaction mixture to reduce any disulfide bonds to free thiols. [8]	
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. [8]	Ensure the reaction buffer is within the optimal pH range. At lower pH, the reaction is slow, and at higher pH, side reactions with amines can occur.	
Steric hindrance: The thiol may be sterically hindered, preventing the maleimide from accessing the reaction site.	Consider using a longer linker on the maleimide or optimizing the reaction conditions (e.g., temperature, reaction time).	

Issue 2: Formation of Side Products



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Caption: Troubleshooting workflow for the formation of side products.

Symptom	Possible Cause	Recommended Solution
Multiple spots on TLC or peaks in LC-MS	Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, leading to undesired byproducts.	Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.
Retro-Michael reaction: The thioether bond formed can be reversible, especially in the presence of other thiols, leading to a mixture of products.	After the initial reaction, consider adjusting the pH to >8.5 to promote hydrolysis of the succinimide ring, which forms a more stable, ring-opened adduct.	
Impure starting materials: Impurities in the starting materials can lead to the formation of side products.	Ensure the purity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione and the thiol starting material before starting the reaction.	

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